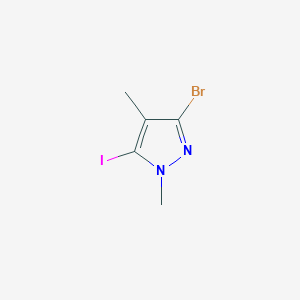

3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole

Description

3-Bromo-5-iodo-1,4-dimethyl-1H-pyrazole is a halogenated pyrazole derivative with the molecular formula C₅H₆BrIN₂ and a molecular weight of 299.93 g/mol. Its structure features:

- Bromine at position 3

- Iodine at position 5

- Methyl groups at positions 1 and 4

This compound is part of the pyrazole family, a class of heterocyclic aromatic organic molecules known for their stability and versatility in pharmaceuticals, agrochemicals, and materials science. The presence of two halogens (Br and I) and methyl groups makes it distinct in terms of electronic properties, steric effects, and reactivity.

Properties

Molecular Formula |

C5H6BrIN2 |

|---|---|

Molecular Weight |

300.92 g/mol |

IUPAC Name |

3-bromo-5-iodo-1,4-dimethylpyrazole |

InChI |

InChI=1S/C5H6BrIN2/c1-3-4(6)8-9(2)5(3)7/h1-2H3 |

InChI Key |

QZCHXBIMNJNDHU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1Br)C)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole typically involves the halogenation of 1,4-dimethyl-1H-pyrazole. One common method is the bromination of 1,4-dimethyl-1H-pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetonitrile . The iodination step can be carried out using iodine or an iodine source such as potassium iodide (KI) in the presence of an oxidizing agent like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) .

Industrial Production Methods

Industrial production of 3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives .

Scientific Research Applications

3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and reactivity, allowing it to modulate biological pathways effectively . The compound can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

A systematic comparison with structurally related pyrazole derivatives is provided below, emphasizing substituent effects, molecular properties, and applications.

Structural and Substituent Analysis

Key Observations:

Halogen Effects :

- The target compound’s iodine atom introduces significant steric bulk and polarizability compared to bromine-only analogs . This may enhance its utility in cross-coupling reactions or as a heavy atom in crystallography (e.g., SHELX-based structure determination) .

- Bromine at position 3 in the target compound directs electronic effects differently than bromine at position 5 in analogs .

Methyl Group Influence :

- Methyl groups at positions 1 and 4 (target compound) may reduce ring flexibility compared to methyl groups at 1 and 3 .

Core Structure Differences :

- Pyrazolone derivatives (e.g., ) exhibit distinct reactivity due to their ketone functionality, unlike the fully aromatic pyrazole core of the target compound.

Physicochemical Properties

- Solubility : The target compound’s higher molecular weight and iodine content likely reduce solubility in polar solvents compared to brominated analogs .

- Thermal Stability : Methyl groups at positions 1 and 4 may enhance thermal stability by reducing ring strain, as seen in simpler dimethylpyrazoles .

Biological Activity

3-Bromo-5-iodo-1,4-dimethyl-1H-pyrazole (CHBrIN) is a halogenated pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action, supported by relevant research findings and studies.

The synthesis of 3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole typically involves the halogenation of 1,4-dimethyl-1H-pyrazole. Common methods include:

- Bromination and Iodination : Utilizing bromine and iodine reagents under controlled conditions in solvents like dichloromethane or chloroform.

- Industrial Production : Continuous flow reactors are employed for large-scale production, enhancing yield and purity while minimizing human error during synthesis.

Chemical Properties :

| Property | Value |

|---|---|

| CAS No. | 2742659-31-8 |

| Molecular Formula | CHBrIN |

| Molecular Weight | 300.9 g/mol |

| Purity | ≥95% |

Antimicrobial Properties

Research indicates that 3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Antifungal Activity

The compound has also demonstrated antifungal properties in laboratory settings. Studies report inhibition of fungal growth at specific concentrations, highlighting its potential as a therapeutic agent against fungal infections .

Anticancer Potential

A notable area of research focuses on the anticancer activity of this compound. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it has been tested against human cancer cell lines, showing promising results in reducing cell viability .

The biological activity of 3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Receptor Modulation : Its halogen substituents (bromine and iodine) enhance binding affinity to biological targets, potentially modulating receptor activity related to cellular signaling pathways.

Case Studies

Several case studies have been conducted to evaluate the biological effects of 3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole:

- Antimicrobial Efficacy : A study assessing the compound's efficacy against Gram-positive and Gram-negative bacteria found significant inhibition zones in agar diffusion tests, indicating strong antimicrobial potential.

- Fungal Inhibition : Research involving Candida spp. demonstrated a dose-dependent antifungal effect, with IC50 values suggesting effective concentrations for therapeutic applications.

- Cancer Cell Line Studies : In vitro assays on human leukemia cells revealed that treatment with this compound led to a marked decrease in cell viability and induced apoptosis, supporting its role as a potential anticancer agent .

Q & A

Q. What are the optimal synthetic routes for preparing 3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole, and how can yields be maximized?

A two-step halogenation strategy is often employed. First, bromination of 1,4-dimethyl-1H-pyrazole using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) achieves selective bromination at position 3. Subsequent iodination at position 5 requires electrophilic substitution using iodine monochloride (ICl) in acetic acid, with yields exceeding 80% under controlled temperatures (40–50°C) . Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity. Optimizing stoichiometry (1:1.2 ratio for ICl) and reaction time (6–8 hours) minimizes dihalogenation byproducts .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

1H and 13C NMR are critical for confirming substitution patterns. The methyl groups at positions 1 and 4 appear as singlets (δ ~2.4–2.6 ppm for 1-CH3 and δ ~3.8–4.0 ppm for 4-CH3), while bromine and iodine induce deshielding effects on adjacent protons. High-resolution mass spectrometry (HRMS) with ESI+ ionization validates the molecular ion ([M+H]+) with a mass error <2 ppm. IR spectroscopy identifies C-Br (550–650 cm⁻¹) and C-I (500–600 cm⁻¹) stretches .

Q. How do solvent choices impact the stability of 3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole during storage?

Nonpolar solvents like dichloromethane or acetonitrile are preferred for long-term storage to minimize hydrolysis. The compound is light-sensitive; amber vials and inert atmospheres (N2/Ar) reduce degradation. Stability studies show <5% decomposition after 6 months at −20°C .

Advanced Research Questions

Q. How does the electronic interplay between bromine and iodine substituents influence regioselectivity in cross-coupling reactions?

The electron-withdrawing bromine at position 3 enhances the electrophilicity of the adjacent carbon, favoring Suzuki-Miyaura coupling at position 5 (iodine site). DFT calculations suggest that iodine’s polarizability stabilizes transition states in Pd-catalyzed reactions, achieving >90% coupling efficiency with aryl boronic acids. Competitive pathways (e.g., C-Br vs. C-I activation) are controlled by ligand choice (e.g., XPhos suppresses β-hydride elimination) .

Q. How can discrepancies in 1H NMR splitting patterns (e.g., diastereotopic protons) be resolved for accurate structural assignment?

Vicinal coupling between H4 and H5 in the pyrazole ring produces complex multiplet patterns. Variable-temperature NMR (VT-NMR) at −40°C simplifies splitting by slowing conformational exchange. COSY and NOESY experiments clarify spatial relationships, distinguishing diastereotopic protons (e.g., methyl groups) from exchange-broadened signals .

Q. What computational methods best predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates Fukui indices to identify electrophilic centers. Solvent effects (PCM model for DMSO) show that the iodine site has a higher electrophilicity index (ω = 1.8 eV) than bromine (ω = 1.5 eV), aligning with experimental reactivity in SNAr with amines .

Q. How can structural analogs be designed to modulate biological activity while retaining the core pyrazole scaffold?

Structure-activity relationship (SAR) studies reveal that replacing iodine with electron-deficient aryl groups (e.g., 4-nitrophenyl) enhances antimicrobial activity. Docking simulations (AutoDock Vina) indicate that bulkier substituents at position 5 improve binding to bacterial enoyl-ACP reductase (FabI), with ΔG values correlating with MIC data (R² = 0.89) .

Q. What strategies mitigate contradictions in biological assay results across different studies?

Standardize assay protocols (e.g., broth microdilution for MIC) to control variables like inoculum size and solvent (DMSO ≤1% v/v). Comparative metabolomics (LC-MS) identifies off-target effects, while crystallography (e.g., FabI co-crystals) validates binding modes. Meta-analyses of IC50 data across studies improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.